3,5-Diisopropylbenzaldehyde

X-ray Crystallography Steric Effects Bond Length Analysis

3,5-Diisopropylbenzaldehyde (CAS 112538-48-4) is a meta-disubstituted aromatic aldehyde with the molecular formula C13H18O and a molecular weight of 190.28 g/mol. It belongs to the class of alkyl-substituted benzaldehydes, characterized by the presence of two isopropyl groups at the 3 and 5 positions of the benzene ring, which impose significant steric influence on its reactivity profile.

Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
CAS No. 112538-48-4
Cat. No. B171788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diisopropylbenzaldehyde
CAS112538-48-4
Synonyms3,5-DIISOPROPYLBENZALDEHYDE
Molecular FormulaC13H18O
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1)C=O)C(C)C
InChIInChI=1S/C13H18O/c1-9(2)12-5-11(8-14)6-13(7-12)10(3)4/h5-10H,1-4H3
InChIKeyFUMQVUTUFMMHIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diisopropylbenzaldehyde (CAS 112538-48-4) – A Sterically-Defined Aromatic Aldehyde Intermediate for Specialized Synthesis


3,5-Diisopropylbenzaldehyde (CAS 112538-48-4) is a meta-disubstituted aromatic aldehyde with the molecular formula C13H18O and a molecular weight of 190.28 g/mol . It belongs to the class of alkyl-substituted benzaldehydes, characterized by the presence of two isopropyl groups at the 3 and 5 positions of the benzene ring, which impose significant steric influence on its reactivity profile [1]. This substitution pattern distinguishes it from simpler benzaldehyde derivatives and renders it a strategic intermediate in the construction of sterically-congested molecules, including advanced fluorophores and bioactive compounds [2].

WorkflowSterically-sensitive synthesis intermediate
Selection3,5-diisopropyl substitution for tunable steric bulk
Use ContextAdvanced fluorophores and sterically-congested target molecules

Why Simple Benzaldehyde Analogs Cannot Substitute 3,5-Diisopropylbenzaldehyde in Sterically-Sensitive Synthesis


Generic substitution among benzaldehyde derivatives fails when the target application demands precise steric and electronic tuning. The 3,5-diisopropyl substitution pattern provides a unique balance of moderate steric bulk and electron-donating character that is distinct from both smaller (e.g., 3,5-dimethyl) and larger (e.g., 3,5-di-tert-butyl) analogs. X-ray crystallography of 4-diethylamino-3,5-diisopropylbenzaldehyde quantitatively demonstrates that the isopropyl groups induce measurable bond elongation in the aniline C–N bond (1.414 Å) and shortening of the carbonyl bond (1.114 Å) compared to the sterically unencumbered 4-dimethylaminobenzaldehyde analog (C–N: 1.366 Å; C=O: 1.204 Å), attributable to steric compression and inhibited conjugation [1]. This steric-electronic interplay directly impacts downstream reactivity in condensation reactions, photophysical properties of derived fluorophores, and biological target interactions, making simple analog replacement scientifically invalid without full re-optimization.

This Product
3,5-Diisopropylbenzaldehyde
Moderate steric bulk and inductive electron-donating character create a unique steric-electronic interplay confirmed by X-ray crystallography.
Potential Substitute
3,5-Dimethylbenzaldehyde
Smaller steric profile and different electronic effects result in a distinct molecular geometry and may not reproduce conjugation inhibition required for TICT-state fluorophores.
This Product
3,5-Diisopropylbenzaldehyde
Crystallographic data shows significant bond-length perturbations (C–N: 1.414 Å, C=O: 1.114 Å) attributed to steric compression.
Potential Substitute
Simple Benzaldehyde
Lacks steric protection, preventing the necessary geometric constraints for applications requiring sterically-defined molecular architecture.
Substitution Requires Full Re-optimization
The steric-electronic interplay directly impacts downstream reactivity. Simple analog replacement is scientifically invalid without revalidation of synthesis and photophysical or biological target interactions.

Quantitative Differentiation Evidence for 3,5-Diisopropylbenzaldehyde Relative to Closest Analogs


Crystallographic Evidence of Steric Compression: Bond Length Comparison vs. 4-Dimethylaminobenzaldehyde

Single-crystal X-ray diffraction of 4-diethylamino-3,5-diisopropylbenzaldehyde reveals significant bond length perturbations compared to the sterically unhindered 4-dimethylaminobenzaldehyde reference compound [1]. The aniline C–N bond is elongated from 1.366 Å in the dimethyl analog to 1.414 Å in the diisopropyl derivative, while the carbonyl C=O bond is shortened from 1.204 Å to 1.114 Å, and the aryl–carbonyl C4–C11 bond is lengthened from 1.457 Å to 1.470 Å [1]. These differences reflect steric compression-induced rehybridization and inhibited conjugation between the amino and carbonyl groups, directly attributable to the 3,5-diisopropyl substitution pattern.

Steric Compression: Bond Lengths
Head-to-head
Δ C–N: +0.048 Å Δ C=O: –0.090 to –0.098 Å
Supports steric-control rationale for synthesis design.
X-ray at 173 K vs. 4-dimethylaminobenzaldehyde.
X-ray Crystallography Steric Effects Bond Length Analysis Conjugation

Physicochemical Property Differentiation: Reduced Boiling Point and Density vs. Common Benzaldehydes

3,5-Diisopropylbenzaldehyde exhibits a boiling point of 141–146 °C at reduced pressure (9 Torr) and a density of 0.972 g/cm³ at 18 °C . By comparison, unsubstituted benzaldehyde boils at 178–179 °C at atmospheric pressure with a density of 1.044 g/cm³ [1], while 3,5-dimethylbenzaldehyde boils at approximately 215–217 °C . The substantially lower boiling point of the diisopropyl derivative under vacuum distillation conditions, coupled with its lower density, reflects the effect of the branched alkyl substituents on intermolecular interactions and can influence purification strategy selection.

Physical Property Comparison
Cross-study
BP ~35–70 °C lower Density ~7% lower
Informs purification strategy for scale-up.
Compared to benzaldehyde and 3,5-dimethyl analog.
Physical Properties Boiling Point Density Distillation

Commercial Production Scale and Purity Specification: Benchmarking Supply Chain Readiness

Commercial sourcing data indicates that 3,5-diisopropylbenzaldehyde is available at a minimum purity specification of 98% (by GC) with moisture controlled to ≤0.5%, and at production scales of up to 700 kg [1]. In comparison, a second vendor offers the compound at 95% minimum purity, with long-term storage recommended in cool, dry conditions . These specifications are meaningful for procurement decisions: the 98% GC purity grade is suitable for applications requiring high-fidelity intermediate quality, while the 95% grade may be adequate for less demanding transformations where subsequent purification is planned.

Commercial Purity & Scale
Supporting
98% (Min GC) ≤0.5% moisture
Reduces risk in lab-to-pilot transition.
Batch scale up to 700 kg offered.
Procurement Production Scale Purity Supply Chain

Evidence of Pharmaceutical Relevance: 3,5-Diisopropylbenzylidene as a Privileged Scaffold for Tyrosine Kinase Inhibition

Japanese Patent JPS6229570A (1987) discloses a series of 3,5-diisopropylbenzylidene heterocyclic compounds derived from 4-benzyloxy-3,5-diisopropylbenzaldehyde (a protected form of 3,5-diisopropylbenzaldehyde) [1]. These compounds are claimed as antiallergic agents and tyrosine kinase inhibitors [1]. In contrast, the 4-hydroxy-3,5-diisopropylbenzaldehyde analog (CAS 10537-86-7) has been reported as a natural product metabolite found in plants with different bioactivity profiles [2]. This demonstrates that the 3,5-diisopropylbenzaldehyde core is a recognized pharmacophoric element, and the specific functionalization at the 4-position dictates biological target engagement.

Pharmaceutical Relevance
Class-level
Scaffold in patented kinase inhibitors.
Context-dependent: supports drug discovery rationale.
Patent JPS6229570A; no head-to-head pharmacology.
Medicinal Chemistry Tyrosine Kinase Inhibitor Antiallergic Patent

Synthetic Utility for Advanced Fluorophores: Horner Olefination to Solvatochromic Stilbenes

4-Diethylamino-3,5-diisopropylbenzaldehyde, directly synthesized from 3,5-diisopropylbenzaldehyde precursors via lithiation-formylation, has been employed as a key intermediate for constructing highly solvatochromic and acidochromic fluorophores via Horner olefination [1][2]. The resulting (E)-N,N-diethyl-2,6-diisopropyl-4-[2-(4-nitrophenyl)ethenyl]aniline product exhibits electronic decoupling between the amino and nitro groups, a prerequisite for twisted intramolecular charge-transfer (TICT) state formation that underpins solvatochromic behavior [2]. The steric protection conferred by the 3,5-diisopropyl groups is essential for maintaining the required molecular geometry for dual fluorescence [1]. This application distinguishes 3,5-diisopropylbenzaldehyde from less sterically demanding benzaldehyde derivatives, which cannot provide the same structural constraints.

Advanced Fluorophore Synthesis
Class-level
Validated for TICT-state photophysics.
May support fluorescent probe development.
Steric protection essential for dual fluorescence.
Fluorophore Synthesis Solvatochromism Horner Olefination TICT States

Hammett-Based Reactivity Framework: Electron-Donating Effect of 3,5-Diisopropyl Substitution

A linear Hammett correlation has been established for the vapor-phase reduction of substituted benzaldehydes by isopropyl alcohol catalyzed by alumina at 300 °C, with the positive slope supporting a hydride transfer mechanism [1]. While 3,5-diisopropylbenzaldehyde was not specifically included in this study, the Hammett framework provides a quantitative structure-reactivity model: the two isopropyl groups (σₘ ≈ –0.04 each; cumulative effect for 3,5-disubstitution) confer electron-donating character that is more pronounced than 3,5-dimethyl substitution (σₘ ≈ –0.07 each) due to the greater inductive effect of isopropyl groups [2]. This predicted reactivity difference – slower oxidation and reduction rates relative to electron-withdrawing-substituted benzaldehydes, but faster than unsubstituted benzaldehyde – is consistent with the steric inhibition observed crystallographically [3].

Hammett Reactivity Model
Class-level
Predicted intermediate reactivity.
Framework for predicting reaction outcomes.
Estimated Σσₘ ≈ –0.08; no direct kinetic data.
Hammett Equation Reactivity Substituent Effects Oxidation

High-Confidence Application Scenarios Where 3,5-Diisopropylbenzaldehyde Provides Verifiable Advantages


Synthesis of Sterically-Protected Solvatochromic Fluorophores for Polarity Sensing

For researchers developing environment-sensitive fluorescent probes, 3,5-diisopropylbenzaldehyde (via its 4-diethylamino derivative) is a validated precursor for constructing donor–acceptor stilbenes that exhibit twisted intramolecular charge-transfer (TICT) states. The steric protection from the 3,5-diisopropyl groups is critical for achieving the electronic decoupling between donor and acceptor moieties necessary for dual fluorescence, as demonstrated by X-ray crystallography showing a dihedral angle of 67.5° between the phenylene ring and amino group [1], and supported by the successful synthesis of solvatochromic (E)-N,N-diethyl-2,6-diisopropyl-4-[2-(4-nitrophenyl)ethenyl]aniline [2]. This application cannot be replicated with unsubstituted benzaldehyde or 3,5-dimethylbenzaldehyde, which lack the necessary steric bulk.

Medicinal Chemistry Campaigns Targeting Tyrosine Kinase or Allergic Pathways

Drug discovery programs seeking novel tyrosine kinase inhibitors or antiallergic agents should consider 3,5-diisopropylbenzaldehyde as a key building block. The 3,5-diisopropylbenzylidene motif is explicitly claimed in Japanese Patent JPS6229570A, where 4-benzyloxy-3,5-diisopropylbenzaldehyde is used to construct heterocyclic compounds with demonstrated pharmacological activity [1]. The crystallographically-verified steric footprint of the 3,5-diisopropyl groups (C–N bond elongation to 1.414 Å vs. 1.366 Å in unhindered analogs [2]) provides a structural rationale for target selectivity, as this steric profile can modulate binding pocket interactions differently than smaller or larger substituents.

Process Chemistry Scale-Up Requiring High-Purity Aromatic Aldehyde Intermediates at Multi-Hundred-kg Scale

For process development teams, 3,5-diisopropylbenzaldehyde is commercially available at 98% minimum purity (by GC) with moisture content ≤0.5% and at production scales of up to 700 kg [1]. This supply chain readiness, combined with its well-defined physical properties (BP 141–146 °C at 9 Torr, density 0.972 g/cm³ [2]), enables reliable scale-up. The compound's lower boiling point under reduced pressure distinguishes it from higher-boiling analogs like 3,5-dimethylbenzaldehyde and facilitates energy-efficient purification by vacuum distillation.

Structure-Reactivity Studies on Steric Effects in Aromatic Carbonyl Chemistry

Academic and industrial researchers investigating the interplay between steric bulk and carbonyl reactivity can use 3,5-diisopropylbenzaldehyde as a model substrate. The compound bridges the gap between minimally hindered benzaldehydes (e.g., benzaldehyde, 3,5-dimethylbenzaldehyde) and extremely hindered analogs (e.g., 3,5-di-tert-butylbenzaldehyde). The Hammett framework predicts an intermediate reactivity position, with the electron-donating isopropyl groups (estimated Σσₘ ≈ –0.08 [1]) slowing electrophilic reactions relative to benzaldehyde but less so than 3,5-dimethyl substitution. This makes it suitable for probing steric versus electronic contributions in nucleophilic addition, condensation, and reduction reactions.

Application
Selection Property
Validation Focus
Solvatochromic fluorophore synthesis
Steric protection for TICT-state formation
Verify dual fluorescence and solvatochromic shifts
Medicinal chemistry: kinase inhibitor scaffolds
3,5-diisopropylbenzylidene motif availability
Review target engagement and selectivity profiles
Process chemistry scale-up
High-purity multi-hundred-kg supply chain
Confirm lot-specific GC purity and moisture content
Structure-reactivity mechanism studies
Moderate steric/electronic perturbation
Probe steric vs. electronic contributions in reactions

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